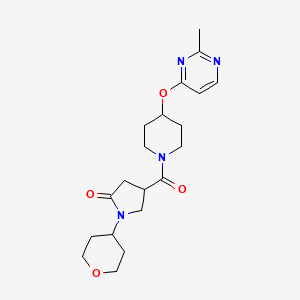![molecular formula C14H15N5O2 B2500590 N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021093-13-9](/img/structure/B2500590.png)
N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds involves multiple steps, starting from simpler precursors. For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones can be achieved by reacting a pyrazoloxazine derivative with various amines, as demonstrated in the preparation of a series of compounds with potential antitumor activity . Similarly, the synthesis of oligonucleotides containing 1H-pyrazolo[3,4-d]pyrimidin-6-amine involves the preparation of N9- and N8-(β-D-2'-deoxyribonucleosides) and subsequent phosphoramidite formation for oligonucleotide synthesis . Additionally, the synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides includes glycosylation steps and functional group transformations to yield compounds with significant biological activity .
Molecular Structure Analysis
The molecular structure of N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds is characterized by the presence of the pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic ring system combining pyrazole and pyrimidine rings. The substituents on this core, such as the 3,4-dimethoxybenzyl group, can significantly influence the compound's biological activity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-d]pyrimidines is influenced by the functional groups attached to the core structure. For example, the nucleophilic substitution of a chloromethyl group in 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine leads to the selective formation of a 4-substituted product . The reactivity of these compounds can be harnessed to create a diverse array of derivatives with varying biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs are determined by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the compound's solubility, stability, and overall reactivity. For instance, the fluorescence properties of oligonucleotides containing 1H-pyrazolo[3,4-d]pyrimidin-6-amine are quenched in both single-stranded and duplex DNA, which can be used to determine melting profiles . The structural features also dictate the compound's interaction with biological targets, as seen in the biological evaluation of various derivatives as kinase inhibitors .
Aplicaciones Científicas De Investigación
Chemistry and Biological Properties
N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is structurally related to pyrazolo[1,5-a]pyrimidine scaffolds, which are recognized for their broad range of medicinal properties. Such compounds, including the pyrazolo[3,4-d]pyrimidines, have shown potential in treating various diseases due to their significant biological activities. The pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anticancer, anti-inflammatory, and central nervous system (CNS) therapeutic effects, among others. Their structure-activity relationship (SAR) studies have garnered considerable attention, indicating a promising area for further pharmaceutical development (Cherukupalli et al., 2017).
Synthetic and Medicinal Aspects
Research into pyrazolo[3,4-d]pyrimidines has revealed their crucial role in numerous disease conditions. The synthetic strategies for these compounds have evolved, allowing for the development of lead compounds targeting various diseases. This evolution underscores the significant medicinal potential of this class, opening pathways for novel drug development (Chauhan & Kumar, 2013).
Biological Significance
Further exploring the biological significance, pyrazoline derivatives, closely related to pyrazolo[3,4-d]pyrimidines, have been noted for their wide range of pharmacological effects. These effects include antimicrobial, anti-inflammatory, antidepressant, and anticancer activities. This diversity in biological activity highlights the potential for pyrazolo[3,4-d]pyrimidin-4-amine derivatives to serve as templates for the development of new therapeutic agents (Shaaban et al., 2012).
Mecanismo De Acción
Target of Action
The compound N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as N-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is designed as a new inhibitor of CLK1 and DYRK1A kinases . These kinases play a crucial role in cell division and growth, making them important targets for cancer therapy .
Mode of Action
N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its targets, CLK1 and DYRK1A kinases, by binding to their active sites . This binding inhibits the activity of these kinases, thereby disrupting the cell division process and inhibiting the growth of cancer cells .
Biochemical Pathways
The inhibition of CLK1 and DYRK1A kinases by N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine affects several biochemical pathways. These include the cell cycle pathway, which regulates cell division, and the PI3K/Akt signaling pathway, which controls cell survival and growth . The disruption of these pathways leads to the inhibition of cancer cell proliferation .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target sites .
Result of Action
The result of the action of N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the inhibition of cancer cell growth. By inhibiting the activity of CLK1 and DYRK1A kinases, the compound disrupts crucial biochemical pathways, leading to the inhibition of cell division and growth . This results in the death of cancer cells .
Action Environment
The action of N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound, while the presence of other substances can affect its efficacy .
Propiedades
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-20-11-4-3-9(5-12(11)21-2)6-15-13-10-7-18-19-14(10)17-8-16-13/h3-5,7-8H,6H2,1-2H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGKAPVJCRZESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=NC3=C2C=NN3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

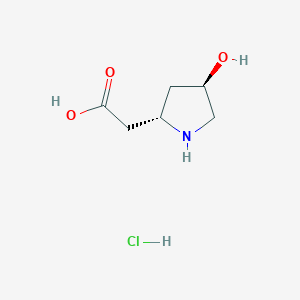

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500512.png)
![N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2500513.png)
![N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2500514.png)

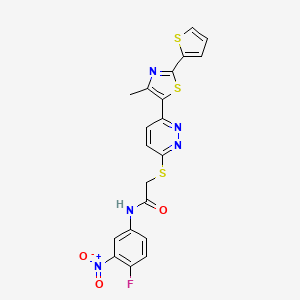
![2-[(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2500518.png)
![4-chloro-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500519.png)
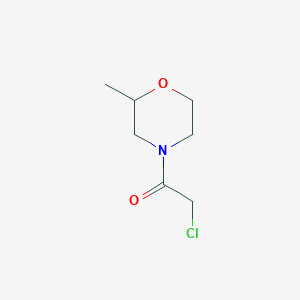

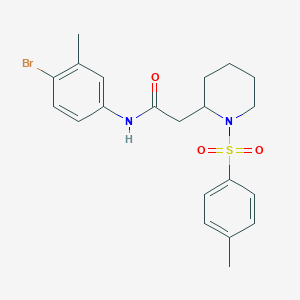
![1-[(4-Methoxyphenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2500527.png)
